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Compound of Interest

Compound Name: 6-Ethyl-2,3-dimethylpyridine

Cat. No.: B074018

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data for 6-Ethyl-2,3-
dimethylpyridine and its structurally related alternatives. The information is intended to
support researchers in substance identification, purity assessment, and quality control. All
guantitative data is summarized for easy comparison, and detailed experimental protocols for
key analytical techniques are provided.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 6-Ethyl-2,3-
dimethylpyridine and its selected alternatives. These properties are fundamental for
predicting the substance's behavior in various analytical and biological systems.
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2,4,6-
6-Ethyl-2,3- 2,3,6- . .
. . 2-Ethyl-6- . .. Trimethylpyridi
Property dimethylpyridi . Trimethylpyridi
methylpyridine ne (s-
ne ne .
Collidine)

Molecular

CoH13NJ[1] CsH11N[2] CsHi1N CsHi1N
Formula
Molecular Weight

135.21[3] 121.18 121.18 121.18
(g/mol)
CAS Number 1463-01-0[1] 1122-69-6[2] 1462-84-6 108-75-8
Boiling Point (°C)  Not Available 157.9 - 160 Not Available 171-172
Melting Point ) ) )
0 Not Available -57 (estimate) Not Available -43
Density (g/mL) Not Available 0.9207 0.913 0.917 at 25°C
Refractive Index Not Available 1.4920 - 1.499 Not Available 1.498 at 20°C
LogP ) ]

2.4[3] 2.18 1.9 (predicted) 1.9 (predicted)
(Octanol/Water)

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic data are essential for the structural elucidation and

guantification of these compounds. Below is a comparison of available data.
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Analytical Data

6-Ethyl-2,3-
dimethylpyridi
he

2-Ethyl-6-
methylpyridine

2,3,6-
Trimethylpyridi
ne

2,4,6-
Trimethylpyridi
ne (s-
Collidine)

Data not readily

Data not readily

1H NMR spectra

1H NMR spectra

are available in

H NMR available in available in are available in databases such
public public databases such as SpectraBase
databases. databases. as PubChem.[4] and PubChem.

[51[6]
13C NMR spectra  Data not readily 13C NMR spectra  33C NMR spectra
are available in available in are available in are available in
13C NMR )
databases such public databases such databases such
as PubChem.[7] databases. as PubChem.[4] as PubChem.[6]
] An FTIR )
Data not readily ] Data not readily
] ] spectrum is ] ) IR Spectrum
available in ) ) available in ]

FTIR ) available in the ) available from
public public

NICODOM FTIR NIST.[8]
databases. ) databases.

Solvents library.

Mass spectrum Mass spectrum Mass spectrum

M GC-MS data (electron (electron (electron

ass
available from ionization) ionization) ionization)
Spectrometry

NIST.

available from
NIST.[2]

available from
NIST.

available from
NIST.[8]

GC Retention
Index (non-polar

column)

1094

Data available
from NIST.[9]

1000 - 1009

Data available
from NIST.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques cited. These

protocols are general and may require optimization for specific instrumentation and sample

matrices.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

GC-MS is a primary technique for separating and identifying volatile and semi-volatile
compounds like substituted pyridines.[10]

e Sample Preparation:

o Prepare a stock solution of the sample in a volatile organic solvent (e.g., methanol or
dichloromethane) at a concentration of 1 mg/mL.

o Perform serial dilutions to a final concentration of approximately 100 pg/mL.

o If desired, add an internal standard (e.g., eicosane) to the final solution at the same
concentration.[11]

e Instrumentation and Conditions:
o Injector: Split/splitless inlet, with a split ratio of 1:10.
o Injector Temperature: 250°C.

o Column: A non-polar capillary column, such as a Rxi-5Sil MS (60 m x 0.25 mm id x 1.0
pum), is suitable.[12]

o Oven Program: An initial temperature of 100°C held for 15 minutes is a starting point for
isothermal analysis of pyridine.[12] For a temperature-programmed run, a ramp of 7°C/min
to 310°C can be effective for separating a mixture of alkylpyridines.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
o Mass Spectrometer:

» |onization Mode: Electron lonization (EIl) at 70 eV.

= Source Temperature: 230°C.

= Quadrupole Temperature: 150°C.
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» Scan Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic
molecules.

e Sample Preparation (*H and 3C NMR):

o For *H NMR, dissolve 5-25 mg of the sample in approximately 0.6-1.0 mL of a deuterated
solvent (e.g., CDClz, DMSO-ds).[1]

o For 3C NMR, a higher concentration is often required, typically 50-100 mg of the sample.

[1]

o Ensure the sample is completely dissolved. If there are any solid particles, filter the
solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR
tube.[3]

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

e Instrumentation and Data Acquisition:
o Spectrometer: A 300 MHz or higher field NMR spectrometer.
o H NMR Acquisition Parameters:
» Pulse Angle: 30 degrees.
= Acquisition Time: ~4 seconds.
» Relaxation Delay: 1 second.
= Number of Scans: 16.[13]
o 13C NMR Acquisition Parameters:

» Pulse Angle: 30 degrees.
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Acquisition Time: ~1.4 seconds.

Relaxation Delay: 1.3 seconds.

Number of Scans: 512 or more, depending on the sample concentration.[13]

Decoupling: WALTZ-16 composite pulse decoupling.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

o Sample Preparation (Neat Liquid/ATR):

o Ensure the Attenuated Total Reflectance (ATR) crystal is clean. A background spectrum of
the clean, empty crystal should be acquired.

o Place one to two drops of the liquid sample directly onto the ATR crystal, ensuring the
crystal surface is fully covered.[7]

o Apply pressure using the pressure arm to ensure good contact between the sample and
the crystal.

o Data Acquisition:

(¢]

Spectral Range: 4000-400 cm~1.[14]

Resolution: 4 cm~1.

[¢]

[¢]

Number of Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

[e]

The final spectrum is usually presented in terms of transmittance or absorbance.

Visualized Workflows

The following diagrams illustrate logical workflows for the analytical characterization and
comparative analysis of 6-Ethyl-2,3-dimethylpyridine.
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Caption: Workflow for the analytical characterization of 6-Ethyl-2,3-dimethylpyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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